6-Bromo-2-(chloromethyl)-4-methyl-2,3-dihydroquinazoline 3-oxide
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Overview
Description
6-Bromo-2-(chloromethyl)-4-methyl-2,3-dihydroquinazoline 3-oxide is a heterocyclic organic compound with the molecular formula C10H8BrClN2O. This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(chloromethyl)-4-methyl-2,3-dihydroquinazoline 3-oxide typically involves the reaction of 6-bromo-4-methylquinazoline with chloromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the chloromethyl group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors can also be explored to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(chloromethyl)-4-methyl-2,3-dihydroquinazoline 3-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can exhibit different biological and chemical properties .
Scientific Research Applications
6-Bromo-2-(chloromethyl)-4-methyl-2,3-dihydroquinazoline 3-oxide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(chloromethyl)-4-methyl-2,3-dihydroquinazoline 3-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4-methylquinazoline: A precursor in the synthesis of 6-Bromo-2-(chloromethyl)-4-methyl-2,3-dihydroquinazoline 3-oxide.
2-Chloromethyl-4-methylquinazoline: Another related compound with similar structural features.
4-Methylquinazoline: A simpler quinazoline derivative with potential biological activities.
Uniqueness
This compound is unique due to the presence of both bromine and chlorine atoms, which can be selectively modified to create a wide range of derivatives with diverse biological and chemical properties. This versatility makes it a valuable compound in medicinal chemistry and other scientific research fields .
Properties
CAS No. |
63413-62-7 |
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Molecular Formula |
C10H10BrClN2O |
Molecular Weight |
289.55 g/mol |
IUPAC Name |
6-bromo-2-(chloromethyl)-4-methyl-3-oxido-2,3-dihydroquinazolin-3-ium |
InChI |
InChI=1S/C10H10BrClN2O/c1-6-8-4-7(11)2-3-9(8)13-10(5-12)14(6)15/h2-4,10,14H,5H2,1H3 |
InChI Key |
NNOKIARPNLTZFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC([NH+]1[O-])CCl)Br |
Origin of Product |
United States |
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